molecular formula C25H28N2O2 B4955875 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol

1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol

カタログ番号 B4955875
分子量: 388.5 g/mol
InChIキー: BNZHYSYAGZQUNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA in the brain, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

作用機序

As mentioned earlier, 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to reduced neuronal excitability and potential therapeutic benefits in various neurological and psychiatric disorders.
Biochemical and physiological effects:
1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol has been shown to have several biochemical and physiological effects in the brain. In preclinical studies, 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. Additionally, 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol has been shown to reduce glutamate levels in the brain, which is an excitatory neurotransmitter that can contribute to neuronal hyperexcitability. These effects suggest that 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol has potential therapeutic benefits in the treatment of various neurological and psychiatric disorders.

実験室実験の利点と制限

One of the main advantages of 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol in lab experiments is its potent and selective inhibition of GABA-AT. This allows for precise modulation of GABAergic neurotransmission and potential therapeutic benefits in various neurological and psychiatric disorders. However, one limitation of 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol is its relatively short half-life, which may limit its efficacy in some experimental settings.

将来の方向性

There are several future directions for the study of 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol. One potential direction is the development of more potent and selective GABA-AT inhibitors with longer half-lives and improved pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosing and administration of 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol in various neurological and psychiatric disorders. Finally, the potential synergistic effects of 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol with other drugs or therapies should be explored to maximize its therapeutic benefits.

合成法

1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol can be synthesized using a multi-step process involving several chemical reactions. The initial step involves the synthesis of 4-(4-aminophenyl)but-3-yn-2-one, which is then reacted with 4-bromobenzoyl chloride to form 4-(4-bromobenzoyl)-1-(4-aminophenyl)but-3-yn-2-one. This compound is then reacted with piperazine and subsequently with phenyl isocyanate to form 1-(4-phenylpiperazin-1-yl)-4-(4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl)but-3-yn-2-one. Finally, this compound is reduced using sodium borohydride to form 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol.

科学的研究の応用

1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and depression. These findings suggest that 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol may have broad therapeutic potential in the treatment of these disorders.

特性

IUPAC Name

[4-[2-(1-hydroxycyclohexyl)ethynyl]phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c28-24(27-19-17-26(18-20-27)23-7-3-1-4-8-23)22-11-9-21(10-12-22)13-16-25(29)14-5-2-6-15-25/h1,3-4,7-12,29H,2,5-6,14-15,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZHYSYAGZQUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。